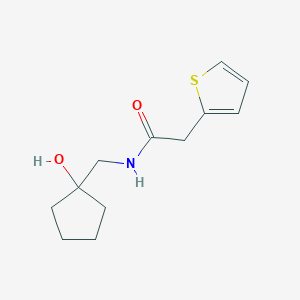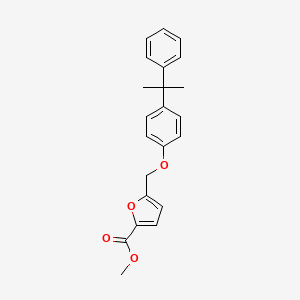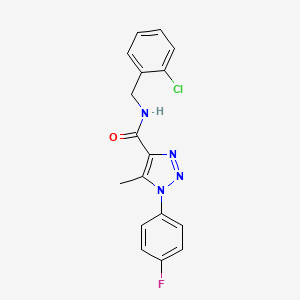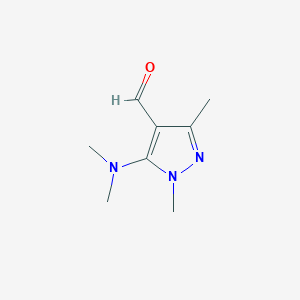![molecular formula C16H19FN4O B2495954 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 2415455-81-9](/img/structure/B2495954.png)
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a methoxypyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-fluorobenzyl chloride with piperazine to form 1-(3-fluorobenzyl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
-
Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be achieved by reacting 1-(3-fluorobenzyl)piperazine with 4-methoxypyrimidine-2-carbaldehyde under acidic or basic conditions to facilitate the cyclization process.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated purification systems can streamline the process, ensuring consistent quality of the final product.
化学反应分析
Types of Reactions
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl or methoxypyrimidine moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to various substituted analogs of the original compound.
科学研究应用
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
-
Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.
-
Pharmaceutical Development: : It serves as a lead compound in the development of new drugs targeting specific biological pathways, such as those involved in inflammation or cancer.
作用机制
The mechanism of action of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes, leading to altered levels of neurotransmitters and subsequent physiological effects.
相似化合物的比较
Similar Compounds
- 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
- 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
- 2-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
Uniqueness
Compared to similar compounds, 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. Additionally, the methoxypyrimidine moiety may confer specific binding affinities to certain biological targets, enhancing its potential as a therapeutic agent.
属性
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-22-15-5-6-18-16(19-15)21-9-7-20(8-10-21)12-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSMQLFYDLAMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)
![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/new.no-structure.jpg)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2495891.png)
![2-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495892.png)
![Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2495893.png)
![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)
